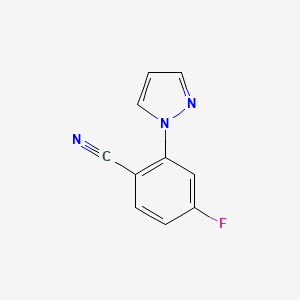

4-Fluoro-2-pyrazol-1-yl-benzonitrile

カタログ番号 B8462397

分子量: 187.17 g/mol

InChIキー: ULRMPZVCQGGMCD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07157447B2

Procedure details

To a stirred suspension of CuCN (358 mg, 4.0 mmol, Aldrich) in DMF (2 mL, Sure Seal) was added a solution of 1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole (964 mg, 4.0 mmol) in DMF (2 mL) and the resulting clear solution was stirred in an oil bath heated at 110° C. under nitrogen for 1.5 h. After cooling, the mixture was concentrated in vacuo and the residue mixed with 14% aqueous NH4OH (10 mL) was stirred at room temperature for 0.5 h. To this was added EtOAc (15 mL) and the mixture stirred for additional 0.5 h. The EtOAc extract was washed with dil. NH4OH and then with brine, dried (Na2SO4), filtered, and concentrated. The residual oil was purified by column chromatography (SiO2, 0–10% EtOAc/CH2Cl2) to obtain 542 mg of the title compound as a white crystalline solid: TLC Rf 0.42 (CH2Cl2); HPLC rt=1.94 min. LC/MS m/z 188 (M+H); 1H NMR (CDCl3, 500 MHz) δ ppm 6.55 (1H, dd, J=2.6, 1.7 Hz, 9-CH), 7.10–7.13 (1H, m, 5-CH), 7.59 (1H, dd, J=9.5, 2.5 Hz, 3-CH), 7.76 (1H, dd, J=8.7, 5.5 Hz, 6-CH), 7.80 (1H, d, J=1.2 Hz, 10-CH), 8.25 (1H, d, J=2.7 Hz, 8-CH); 13C NMR (CDCl3, 125.8 Hz) δ ppm 100.5 (d, J=3.8 Hz, 1-C), 109.1 (9-CH), 111.9 (d, J=27 Hz, 3-CH), 114.9 (d, J=23 Hz, 5-CH), 116.6 (7-CN), 129.5 (8-CH), 136.7 (d, J=10 Hz, 6-CH), 142.8 (10-CH), 144.2 (d, J=12 Hz, 2-C), 165.5 (d, J=258 Hz, 4-CF); HRMS (ESI) calcd for C10H7FN3 (M+H) 189.0576. found 189.0568 (δ −4.5 ppm); UV (MeOH) λ max 224 nm (ε 2.54×104), 261 nm (ε 1.20×104); Anal. calcd for C10H7FN3: C, 64.16; H, 3.24; N, 22.45. found C, 64.02; H, 3.16; N, 22.68.

Name

CuCN

Quantity

358 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([Cu])#[N:2].Br[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[N:12]1[CH:16]=[CH:15][CH:14]=[N:13]1>CN(C=O)C>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]#[N:2])=[C:6]([N:12]2[CH:16]=[CH:15][CH:14]=[N:13]2)[CH:7]=1

|

Inputs

Step One

|

Name

|

CuCN

|

|

Quantity

|

358 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[Cu]

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

964 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)F)N1N=CC=C1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting clear solution was stirred in an oil bath

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue mixed with 14% aqueous NH4OH (10 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at room temperature for 0.5 h

|

|

Duration

|

0.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this was added EtOAc (15 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for additional 0.5 h

|

|

Duration

|

0.5 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The EtOAc extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with dil. NH4OH

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with brine, dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residual oil was purified by column chromatography (SiO2, 0–10% EtOAc/CH2Cl2)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC(=C(C#N)C=C1)N1N=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 542 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 72.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |